molecular formula C16H20N6O B2416690 3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034610-46-1

3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No. B2416690
CAS RN: 2034610-46-1
M. Wt: 312.377
InChI Key: AQBADSIXAFVATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was carried out using a sodium alkoxide solution as the reagent and catalyst .

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Novel Adrenoceptor Antagonists : Research on compounds with tricyclic heterocyclic systems, similar in complexity to the queried compound, has led to the synthesis of novel adrenoceptor antagonists. These compounds have shown high potency in binding studies towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, displaying selectivity for alpha1a and alpha1d subtypes (Barlocco et al., 1999).

  • Antibacterial and Anticancer Evaluation : Pyridazine derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. The structural modifications and synthesis of these derivatives show potential in targeting specific microbial organisms and cancer cell lines, illustrating the versatility of pyridazine-based compounds in scientific research (Bondock & Gieman, 2015).

  • Anti-inflammatory Agents : Studies on piperazinylthienylpyridazine derivatives have explored their synthesis and anti-inflammatory activities. These compounds have been synthesized from pyridazinone precursors and evaluated for their effectiveness against inflammation, showcasing the potential of piperazine and pyridazinone hybrids in medicinal chemistry (Refaat et al., 2007).

properties

IUPAC Name

3-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-20-6-5-17-15(16(20)23)22-9-7-21(8-10-22)14-11-12-3-2-4-13(12)18-19-14/h5-6,11H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBADSIXAFVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C4CCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.